4-ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-ethenyl-1-(2-methoxyethyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-5-10-8(2)11-12(9(10)3)6-7-13-4/h5H,1,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULSPSPVQHAJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-ketoesters or β-diketones under acidic conditions.
Introduction of Substituents: The ethenyl group can be introduced via an alkylation reaction using ethylene derivatives, while the methoxyethyl group can be added through nucleophilic substitution reactions involving methoxyethanol.
Methylation: The final step involves the methylation of the pyrazole ring to introduce the methyl groups at the 3 and 5 positions.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalysts.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an ethylene oxide derivative.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide and reaction conditions such as elevated temperatures are employed.
Major Products Formed:
Oxidation: Ethylene oxide derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various functionalized pyrazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 4-ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to enzymes and receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Variations and Physicochemical Properties
Key structural differences among pyrazole derivatives influence solubility, lipophilicity, and biological interactions:
Table 1: Structural Comparison of Selected Pyrazole Derivatives
- Solubility : The 2-methoxyethyl group in the target compound improves water solubility compared to derivatives with hydrophobic substituents (e.g., 4-iodo or long alkyl chains) .
Antibacterial Activity
Compounds like 4-[6-(4-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole exhibit moderate antibacterial activity due to their hydrophobic C4 substituents, which may disrupt bacterial membranes .
BET Bromodomain Inhibition
In compound 13 (3,5-dimethyl-1H-pyrazole derivative), the methyl groups at C3 and C5 are critical for hydrophobic interactions with BRD4 proteins (Ki ~100 nM). Removing these groups (as in compound 14) reduces potency by 2-fold, while phenyl substituents (compound 16) maintain activity .
Antiproliferative and Anti-inflammatory Effects
Derivatives with diphenyl substituents (e.g., 3,5-diphenyl-1H-pyrazole) show anti-inflammatory and analgesic activities, attributed to their aromatic bulk and π-π interactions . The target compound’s ethenyl group offers a less bulky alternative, which may favor metabolic stability or reduce off-target effects.
Biological Activity
4-Ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole (CAS No. 1423033-79-7) is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article delves into the biological activity of this specific pyrazole derivative, exploring its mechanisms, efficacy, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₀H₁₆N₂O
- Molecular Weight : 180.25 g/mol
- CAS Number : 1423033-79-7
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging around 250 μg/mL for several derivatives . The specific activity of this compound in this context remains to be fully elucidated.
Structure-Activity Relationship (SAR)
The biological activity of pyrazoles is often linked to their structural characteristics. The presence of substituents at specific positions on the pyrazole ring can significantly influence their pharmacological profiles. For instance, modifications in the alkyl or aryl groups attached to the pyrazole nucleus can enhance or diminish biological activity .
Case Studies and Research Findings
Q & A
Basic: What are the recommended synthetic routes for 4-ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole?
Methodological Answer:
The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For example:
- Route 1 : React 3,5-dimethyl-1H-pyrazole with 2-methoxyethyl chloride under basic conditions (e.g., KOH/ethanol) to introduce the 2-methoxyethyl group at the N1 position. Subsequent vinylation at the C4 position can be achieved via Heck coupling or palladium-catalyzed cross-coupling .
- Route 2 : Modify pre-functionalized pyrazoles (e.g., 3,5-dimethyl-1H-pyrazole) through alkylation or nucleophilic substitution, followed by elimination reactions to introduce the ethenyl group .
Table 1 : Comparative reaction conditions for pyrazole alkylation
| Reagent | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methoxyethyl chloride | Ethanol | KOH (2.4 mmol) | ~75 | |
| Vinyl bromide | DMF | Pd(PPh₃)₄ | ~65 |
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile reagents .
- Waste Disposal : Segregate organic waste and neutralize acidic/by-product gases (e.g., HCl) before disposal. Consult institutional guidelines for hazardous waste management .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .
Basic: Which spectroscopic techniques are prioritized for structural characterization?
Methodological Answer:
- FTIR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C stretch from methoxyethyl at ~1100 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethenyl protons at δ 5.2–5.8 ppm, methoxyethyl protons at δ 3.4–3.6 ppm) .
- XRD : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves molecular geometry and packing .
Advanced: How can contradictions between theoretical and experimental spectral data be resolved?
Methodological Answer:
- Step 1 : Verify instrument calibration using standard references (e.g., NIST-certified samples for IR/NMR) .
- Step 2 : Re-examine synthesis purity via HPLC or GC-MS to rule out impurities .
- Step 3 : Perform DFT calculations (e.g., Gaussian) to simulate spectra and compare with experimental data. Adjust computational parameters (basis sets, solvation models) to improve alignment .
Advanced: What crystallographic approaches elucidate molecular packing and intermolecular interactions?
Methodological Answer:
- Data Collection : Use high-resolution XRD (λ = 0.71073 Å) to collect intensity data. SHELXL refines structural parameters (bond lengths, angles) and thermal displacement factors .
- Hydrogen Bonding : Analyze O–H⋯N and N–H⋯O interactions using Mercury software. For example, 3,5-dimethylpyrazole derivatives exhibit C–H⋯π interactions stabilizing crystal lattices .
Table 2 : Key crystallographic parameters for related pyrazoles
| Compound | Space Group | Hydrogen Bonds | R Factor | Reference |
|---|---|---|---|---|
| 3,5-Dimethylpyrazole | Pbca | N–H⋯O (2.89 Å) | 0.050 |
Advanced: How can researchers evaluate its potential as a kinase inhibitor?
Methodological Answer:
- Assay Design :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxyethyl vs. ethoxyethyl) and assess changes in inhibitory potency .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Challenge 1 : Low yield in alkylation steps due to steric hindrance from the 3,5-dimethyl groups.
- Challenge 2 : Purification difficulties from by-products.
Advanced: How can computational modeling predict electronic properties?
Methodological Answer:
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the ethenyl group lowers LUMO energy, enhancing electrophilicity .
- Charge Distribution : Use Natural Bond Orbital (NBO) analysis to map electron density on the pyrazole ring, guiding functionalization strategies .
Advanced: How to interpret variable bioactivity data across studies?
Methodological Answer:
- Factor 1 : Substituent effects. The 2-methoxyethyl group may enhance solubility but reduce membrane permeability, affecting in vivo activity .
- Factor 2 : Assay conditions (e.g., pH, serum proteins). Validate results using orthogonal assays (e.g., SPR vs. cell-based) .
Advanced: What is the role of the 2-methoxyethyl group in modulating reactivity?
Methodological Answer:
- Steric Effects : The 2-methoxyethyl group increases steric bulk at N1, hindering electrophilic attack but stabilizing transition states in coupling reactions .
- Electronic Effects : The methoxy oxygen donates electron density via resonance, activating the pyrazole ring for nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
